5-Fluorothieno[2,3-c]pyridine
Description
5-Fluorothieno[2,3-c]pyridine is a fluorinated heterocyclic compound combining a thiophene ring fused to a pyridine ring at the [2,3-c] position, with a fluorine substituent at the 5-position. Thienopyridines are pharmacologically significant due to their structural mimicry of purines, enabling interactions with biological targets such as kinases and receptors . While thieno[2,3-b]pyridines are well-documented, the [2,3-c] isomers, including this compound, have historically received less attention due to synthetic challenges .
Properties
Molecular Formula |
C7H4FNS |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-fluorothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H4FNS/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H |
InChI Key |
USPIVJTTWBGBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CN=C(C=C21)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines are more extensively studied, with established methods for introducing substituents like cyano, ethoxy, and phenyl groups at the 3-, 5-, and 6-positions. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives exhibit modular reactivity, enabling the synthesis of polyheterocyclic compounds (e.g., 7h in ) with applications in drug discovery . Key differences include:
- Synthetic Accessibility: Thieno[2,3-b]pyridines are synthesized via Schiff base cyclization or bromothiophene-carboxylic acid intermediates, whereas [2,3-c] isomers often require specialized palladium-catalyzed reactions .
Thieno[3,2-c]pyridine Derivatives
Thieno[3,2-c]pyridines, such as 5-ο-cyanobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, are explored for cardiovascular applications (e.g., antiplatelet agents) . Key distinctions include:
- Ring Saturation: Tetrahydrothieno[3,2-c]pyridines (e.g., Sanofi’s patented derivatives) exhibit conformational flexibility, enhancing receptor binding, whereas 5-fluorothieno[2,3-c]pyridine’s planar structure may favor kinase inhibition .
- Substituent Effects: Trifluoromethyl groups at the 3- or 4-position of tetrahydrothieno[2,3-c]pyridine (e.g., 5m, IC50 = 2.02 µM) demonstrate higher potency than non-fluorinated analogs, suggesting fluorine’s electronic effects are critical .
Furo[2,3-c]pyridine Derivatives
Furo[2,3-c]pyridines, such as 5-chloro-2,3-dihydrofuro[2,3-c]pyridine, are synthesized via palladium-catalyzed reactions with moderate yields (24–36%) . Comparative insights:
- Reactivity: The oxygen atom in furopyridines reduces electron density compared to thienopyridines, altering regioselectivity in electrophilic substitutions.
- Biological Profile: Fluorine in this compound may improve bioavailability over chlorinated furo analogs, though cytotoxicity data are pending .
Pyrrolo[2,3-c]pyridine Derivatives
Pyrrolo[2,3-c]pyridines, like Janssen’s patented phenyl-substituted derivatives, show potent cytotoxicity against EGFR-overexpressing cancers (e.g., A431 cells) . Contrasts include:
- Heteroatom Influence: Nitrogen in the pyrrole ring enhances hydrogen-bonding capacity, whereas sulfur in thienopyridines increases lipophilicity.
- Fluorine vs. Bulky Substituents : Fluorine’s small size and high electronegativity may optimize target engagement compared to bulkier groups (e.g., trifluoromethyl) in pyrrolo derivatives .
Data Tables
Research Findings and Trends
- Fluorine’s Role: Fluorine at the 5-position in thieno[2,3-c]pyridine likely enhances metabolic stability and target affinity, mirroring trends in trifluoromethyl-substituted analogs .
- Synthetic Innovation: Palladium-catalyzed methods dominate recent synthesis efforts, improving yields and regioselectivity for [2,3-c] systems .
- Therapeutic Potential: While thieno[3,2-c]pyridines target cardiovascular diseases, this compound is poised for oncology applications due to its planar, fluorinated structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
